molecular formula C23H17ClN2O7 B3709161 2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 4-[(4-chlorobenzoyl)amino]benzoate

2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 4-[(4-chlorobenzoyl)amino]benzoate

Cat. No.: B3709161
M. Wt: 468.8 g/mol
InChI Key: PJANPYHILJSRIF-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The compound contains several functional groups that are known to undergo various chemical reactions. For example, the nitro group can participate in reduction reactions, while the benzoate group can undergo hydrolysis. The chlorobenzoyl group could potentially undergo nucleophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of polar functional groups like nitro and ester groups could make the compound more soluble in polar solvents. The compound’s melting and boiling points, density, and other physical properties would depend on the specifics of its molecular structure .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, many nitro compounds are explosive, while chlorobenzoyl compounds can be irritants. Proper safety precautions should be taken when handling this compound .

Properties

IUPAC Name

[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl] 4-[(4-chlorobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O7/c1-32-21-11-6-16(12-19(21)26(30)31)20(27)13-33-23(29)15-4-9-18(10-5-15)25-22(28)14-2-7-17(24)8-3-14/h2-12H,13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJANPYHILJSRIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 4-[(4-chlorobenzoyl)amino]benzoate
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2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 4-[(4-chlorobenzoyl)amino]benzoate
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2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 4-[(4-chlorobenzoyl)amino]benzoate
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2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 4-[(4-chlorobenzoyl)amino]benzoate
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2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 4-[(4-chlorobenzoyl)amino]benzoate
Reactant of Route 6
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2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 4-[(4-chlorobenzoyl)amino]benzoate

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